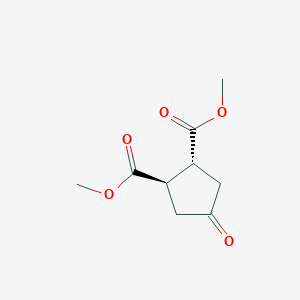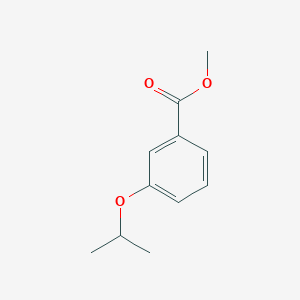![molecular formula C8H12NO3P B3041797 [(1R)-1-amino-2-phenylethyl]phosphonic acid CAS No. 36992-14-0](/img/structure/B3041797.png)
[(1R)-1-amino-2-phenylethyl]phosphonic acid
Übersicht
Beschreibung
“[(1R)-1-amino-2-phenylethyl]phosphonic acid” is a type of phosphonic acid, which is an organophosphorus compound containing C−PO(OR)2 groups . It serves as an attractive substitute for amino carboxylic acids in biological systems . It exhibits interesting and useful properties as a peptide analog, antiviral agent, hapten for the generation of catalytic antibodies, enzyme inhibitors, potent antibiotics, herbicides, and pesticides .
Synthesis Analysis
Phosphonic acids and their salts can be prepared from several methods. Most processes begin with phosphorous acid, exploiting its reactive P−H bond . Phosphonic acid can be alkylated via the Kabachnik–Fields reaction or Pudovik reaction to give aminophosphonate, which are useful as chelating agents . Phosphonic acid also can be alkylated with acrylic acid derivatives to afford carboxyl functionalized phosphonic acids .Molecular Structure Analysis
The molecular formula of “this compound” is C8H12NO3P . It has an average mass of 201.160 Da and a monoisotopic mass of 201.055481 Da .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
(1-Amino-2-phenylethyl)phosphonic acid has been identified as an inhibitor of carboxypeptidase A, an enzyme involved in protein processing. It binds directly to the enzyme's metal, probably through the phosphate group, and exhibits a unique behavior among enzyme inhibitors.
Phenylalanine Ammonia-Lyase Inhibition
This compound also inhibits phenylalanine ammonia-lyase (PAL), an enzyme crucial in plants. It affects the synthesis of anthocyanin in plants and alters the endogenous phenylalanine concentration, indicating its potential use in agricultural research (Laber, Kiltz, & Amrhein, 1986).
Chiral Building Blocks
[(1R)-1-amino-2-phenylethyl]phosphonic acid is valuable as a chiral building block in chemistry. Its enantiomerically enriched mixtures are used for various applications, highlighting its role in the synthesis of xenobiotics and other compounds (Żymańczyk-Duda et al., 2014).
Enantioselective Synthesis
The compound is used in the enantioselective synthesis of phosphonate analogues, which are crucial in the development of drugs and other biologically active molecules (Piotrowska & Głowacka, 2007).
Medicinal Chemistry
This compound plays a significant role in medicinal chemistry. Its structural motif is found in a variety of compounds with broad capabilities of influencing physiological and pathological processes, ranging from agrochemistry to medicine (Mucha, Kafarski, & Berlicki, 2011).
Synthesis Methods
Efficient synthesis methods of compounds related to this compound have been developed. These methods are vital for the creation of various phosphonate compounds used in different scientific applications (Das et al., 2011).
Metal Complex Formation
This compound forms complexes with transition metals, which is significant in the study of metalloenzymes and coordination chemistry (Kiss et al., 1987).
Eigenschaften
IUPAC Name |
[(1R)-1-amino-2-phenylethyl]phosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO3P/c9-8(13(10,11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,9H2,(H2,10,11,12)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCNOURLMNHAQN-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(N)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](N)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




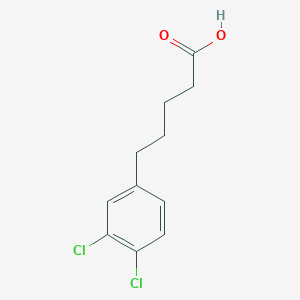
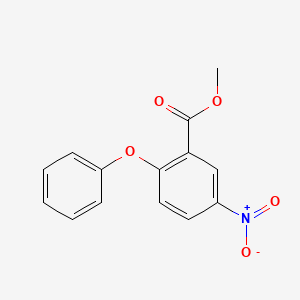


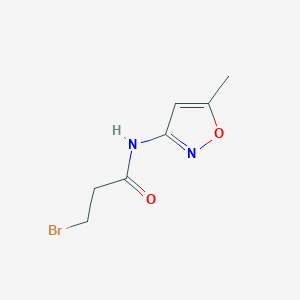

![[3,4,5,6-Tetrakis(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B3041725.png)
